L-Chicoric acid
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Overview
Description
L-Chicoric acid is an organic compound belonging to the class of tetracarboxylic acids and derivatives. This compound is known for its multiple carboxyl groups and is often studied for its potential biological and chemical properties .
Preparation Methods
The synthesis of L-Chicoric acid can be achieved through a silane-promoted palladium-mediated chemoselective hydrogenolysis of its perbenzylated derivative. This derivative is generated from a carbodiimide-mediated coupling reaction between caffeic acid dibenzyl ether and dibenzyl L-tartrate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
L-Chicoric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, forming esters or ethers.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-Chicoric acid has several scientific research applications:
Chemistry: It is used as a model compound in studying tetracarboxylic acids and their derivatives.
Mechanism of Action
The mechanism by which L-Chicoric acid exerts its effects involves the inhibition of glycogen phosphorylase. This inhibition leads to enhanced glycolysis, increased mitochondrial oxidation, and elevated ATP production. The compound also induces mTORC1-specific phosphorylation of S6K, increasing levels of PDX1 and insulin protein, thereby enhancing insulin secretion .
Comparison with Similar Compounds
L-Chicoric acid is similar to compounds like chicoric acid and other derivatives of caffeic acid. its unique structure, with multiple carboxyl groups and specific hydroxylation patterns, sets it apart. Similar compounds include:
Chicoric acid: Known for its immunostimulatory properties.
Caffeic acid derivatives: Commonly studied for their antioxidant properties.
This compound’s unique combination of carboxyl groups and hydroxylation patterns makes it particularly interesting for various scientific and industrial applications.
Properties
IUPAC Name |
2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/b7-3+,8-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDGKXBLOXEEMN-FCXRPNKRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC(C(=O)O)C(OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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